methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate
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Overview
Description
VK-1727 is a selective small molecule inhibitor of Epstein-Barr virus nuclear antigen 1 (EBNA1). This compound has shown potent and selective antitumor activity, particularly in models of Epstein-Barr virus-associated gastric cancer . Epstein-Barr virus nuclear antigen 1 is a viral protein essential for the replication and maintenance of the Epstein-Barr virus latent genome, making it a critical target for therapeutic intervention .
Preparation Methods
The synthesis of VK-1727 involves the preparation of methyl 2-(1H-indol-6-yl)-3-((4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)ethynyl)benzoate . The synthetic route typically includes the following steps:
Formation of the indole core: This involves the cyclization of appropriate precursors to form the indole ring.
Substitution reactions: The indole core is then subjected to substitution reactions to introduce the ethynyl and benzoate groups.
Protection and deprotection steps: These steps are used to protect functional groups during the synthesis and then remove the protecting groups to yield the final product.
Industrial production methods for VK-1727 would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
VK-1727 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VK-1727 has several scientific research applications:
Mechanism of Action
VK-1727 exerts its effects by selectively inhibiting the DNA binding activity of Epstein-Barr virus nuclear antigen 1 . This inhibition blocks the replication and maintenance of the Epstein-Barr virus latent genome, leading to a decrease in viral gene expression and cell proliferation . The molecular targets and pathways involved include the DNA binding domain of Epstein-Barr virus nuclear antigen 1 and associated viral replication machinery .
Comparison with Similar Compounds
VK-1727 is compared with other small molecule inhibitors of Epstein-Barr virus nuclear antigen 1, such as VK-1850 and VK-1248 . These compounds share similar mechanisms of action but differ in their potency and selectivity. VK-1727 is unique in its high selectivity for Epstein-Barr virus-positive cells and its potent antitumor activity in various models of Epstein-Barr virus-associated cancers .
Similar compounds include:
VK-1850: Another potent inhibitor of Epstein-Barr virus nuclear antigen 1 with similar applications.
VK-1248: A less potent inhibitor compared to VK-1727 and VK-1850.
VK-1727 stands out due to its superior selectivity and efficacy in preclinical models .
Properties
Molecular Formula |
C29H25NO4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C29H25NO4/c1-32-29(31)26-4-2-3-22(28(26)23-10-9-21-13-16-30-27(21)19-23)8-5-20-6-11-24(12-7-20)34-25-14-17-33-18-15-25/h2-4,6-7,9-13,16,19,25,30H,14-15,17-18H2,1H3 |
InChI Key |
GWIYPVSQNMQNCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C2=CC3=C(C=C2)C=CN3)C#CC4=CC=C(C=C4)OC5CCOCC5 |
Origin of Product |
United States |
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